N-Desmethyl clomipramine

Description

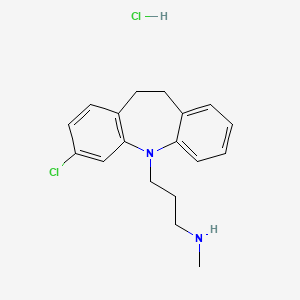

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethylclomipramine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and core signaling pathways of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221).

Introduction

N-Desmethylclomipramine, also known as norclomipramine, is a significant metabolite of clomipramine, a widely used medication for obsessive-compulsive disorder and major depressive disorder.[1] The pharmacological activity of N-Desmethylclomipramine contributes significantly to the therapeutic effects of its parent drug. It is a more potent inhibitor of norepinephrine (B1679862) reuptake and a less potent inhibitor of serotonin (B10506) reuptake compared to clomipramine.[2] Understanding the synthesis and characterization of this metabolite is crucial for drug metabolism studies, pharmacokinetic and pharmacodynamic modeling, and the development of new therapeutic agents.

Synthesis of N-Desmethylclomipramine

The synthesis of N-Desmethylclomipramine can be approached through two primary routes: biochemical synthesis, mimicking its natural metabolic formation, and chemical synthesis, offering a more controlled and scalable process.

Biochemical Synthesis (Metabolic Pathway)

In vivo, N-Desmethylclomipramine is formed from clomipramine primarily in the liver through N-demethylation. This process is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP1A2 playing significant roles.[3]

Biochemical synthesis of N-Desmethylclomipramine.

Chemical Synthesis

A common method for the N-demethylation of tertiary amines like clomipramine is a modified von Braun reaction using reagents like cyanogen (B1215507) bromide or, more commonly in modern synthesis, 1-chloroethyl chloroformate. The following is a proposed two-step chemical synthesis protocol.

Step 1: N-Demethylation of Clomipramine

This step involves the reaction of clomipramine with 1-chloroethyl chloroformate to form an intermediate carbamate (B1207046), which is then cleaved to yield N-Desmethylclomipramine.

Step 2: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield the final product with high purity.

Experimental Protocols

Protocol for Chemical Synthesis of N-Desmethylclomipramine

Materials:

-

Clomipramine hydrochloride

-

1-Chloroethyl chloroformate

-

Dichloromethane (anhydrous)

-

Methanol (B129727) (anhydrous)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Sodium sulfate (B86663) (anhydrous)

-

Ethanol

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clomipramine hydrochloride in anhydrous dichloromethane. Add an excess of a non-nucleophilic base, such as proton sponge, to neutralize the hydrochloride and liberate the free base.

-

N-Demethylation: Cool the solution to 0°C in an ice bath. Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carbamate Cleavage: Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate. Dissolve the crude intermediate in anhydrous methanol and heat to reflux for 2-4 hours to effect cleavage of the carbamate.

-

Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Purification: Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum to yield N-Desmethylclomipramine.

Characterization Protocols

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

Procedure:

-

Prepare a standard solution of N-Desmethylclomipramine in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

-

Inject the sample and record the chromatogram. The retention time for N-Desmethylclomipramine is expected to be around 4-6 minutes under these conditions.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

-

Use the same column and mobile phase as described for HPLC.

MS/MS Conditions:

-

Operate in positive ion mode.

-

Set the precursor ion (Q1) to m/z 301.1 and the product ion (Q3) to m/z 72.1.[4]

Procedure:

-

Infuse a standard solution of N-Desmethylclomipramine into the mass spectrometer to optimize the ESI and MS/MS parameters.

-

Inject the sample into the LC-MS/MS system and acquire the data in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Physicochemical Properties of N-Desmethylclomipramine

| Property | Value |

| Molecular Formula | C18H21ClN2 |

| Molecular Weight | 300.83 g/mol |

| CAS Number | 303-48-0 |

| Appearance | White to off-white crystalline powder |

Table 2: Chromatographic and Spectrometric Data

| Technique | Parameter | Value | Reference |

| HPLC | Retention Time | ~4-6 min | - |

| LC-MS/MS | Precursor Ion (m/z) | 301.1 | [4] |

| LC-MS/MS | Product Ion (m/z) | 72.1 | [4] |

Signaling Pathway

The primary mechanism of action of N-Desmethylclomipramine is the inhibition of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Chronic administration of antidepressants that increase synaptic monoamine levels is known to induce downstream signaling cascades that are thought to be responsible for their therapeutic effects. One of the key pathways involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).

Proposed signaling pathway of N-Desmethylclomipramine.

The increased synaptic levels of norepinephrine and serotonin lead to enhanced activation of postsynaptic G-protein coupled receptors. This initiates an intracellular signaling cascade, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which translocates to the nucleus and promotes the transcription of genes involved in neuroplasticity, including BDNF.[3][5][6] The upregulation of BDNF is thought to contribute to the long-term therapeutic effects of antidepressants by promoting neuronal survival and function.[7][8][9]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of N-Desmethylclomipramine. The availability of robust synthetic and analytical methods is essential for advancing our understanding of this important active metabolite and for the development of future therapeutics. The elucidation of its signaling pathways provides a framework for understanding its therapeutic effects and for identifying new drug targets.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKA-CREB-BDNF signaling regulated long lasting antidepressant activities of Yueju but not ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Desipramine Reduces Stress-Activated Dynorphin Expression and CREB Phosphorylation in NAc Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sop.org.tw [sop.org.tw]

- 7. mdpi.com [mdpi.com]

- 8. BDNF - brain-derived neurotrophic factor :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 9. Regulation of Plasticity through the BDNF Pathway and its Role in Psychiatric Disorders | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

N-Desmethylclomipramine: A Deep Dive into its Neurotransmitter Interactions

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Desmethylclomipramine, also known as norclomipramine, is the principal and pharmacologically active metabolite of the tricyclic antidepressant (TCA) clomipramine (B1669221).[1] Following administration, clomipramine is demethylated in the liver to form N-desmethylclomipramine, which circulates in the plasma, often at higher concentrations than the parent compound.[2][3] This active metabolite significantly contributes to the overall therapeutic effect and side-effect profile of clomipramine treatment. Understanding the precise mechanism of action of N-desmethylclomipramine at the molecular level is crucial for elucidating the full spectrum of clomipramine's clinical activity and for the development of more targeted pharmacotherapies for depression and other neuropsychiatric disorders.

This technical guide provides an in-depth analysis of the interaction of N-desmethylclomipramine with key neurotransmitter systems. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinities, reuptake inhibition properties, and the experimental methodologies used to determine these characteristics.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of N-desmethylclomipramine is the inhibition of presynaptic reuptake of monoamine neurotransmitters. By blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT), it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Compared to its parent compound, clomipramine, which is a potent and relatively selective serotonin reuptake inhibitor, N-desmethylclomipramine exhibits a different pharmacological profile. It is a more potent inhibitor of norepinephrine and dopamine uptake, while being less potent at inhibiting serotonin reuptake.[2] This dual action on both serotonergic and noradrenergic systems is a hallmark of many effective antidepressants.

Quantitative Analysis of Neurotransmitter Transporter and Receptor Interactions

The affinity of N-desmethylclomipramine for various neurotransmitter transporters and receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for N-desmethylclomipramine.

Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters

| Transporter | Human (h) Ki (nM) | Rat (r) Ki (nM) | Reference |

| SERT | 3.2 | 1.1 | NIMH PDSP Ki Database |

| NET | 0.4 | 0.4 | NIMH PDSP Ki Database |

| DAT | 14 | 14 | NIMH PDSP Ki Database |

Table 2: Binding Affinities (Ki, nM) for Neurotransmitter Receptors

| Receptor | Human (h) Ki (nM) | Reference |

| Histamine H1 | 1.1 | NIMH PDSP Ki Database |

| Muscarinic M1 | 13 | NIMH PDSP Ki Database |

| Muscarinic M2 | 41 | NIMH PDSP Ki Database |

| Muscarinic M3 | 15 | NIMH PDSP Ki Database |

| Muscarinic M4 | 20 | NIMH PDSP Ki Database |

| Muscarinic M5 | 25 | NIMH PDSP Ki Database |

| Adrenergic α1A | 13 | NIMH PDSP Ki Database |

| Adrenergic α2A | 90 | NIMH PDSP Ki Database |

Signaling Pathways and Logical Relationships

The interaction of N-desmethylclomipramine with monoamine transporters initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for their characterization.

Caption: N-Desmethylclomipramine's primary mechanism of action.

Caption: Workflow for radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of N-desmethylclomipramine's pharmacological profile.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from the methodologies described by Tatsumi et al. (1997).

Objective: To determine the binding affinity (Ki) of N-desmethylclomipramine for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK-293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]mazindol for hDAT.

-

Competitor for non-specific binding: 1 µM paroxetine (B1678475) for hSERT, 1 µM talsupram (B1219376) for hNET, and 10 µM benztropine (B127874) for hDAT.

-

N-desmethylclomipramine stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the target transporter to confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well microplate, add the following components in a final volume of 250 µL:

-

Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membranes (typically 5-20 µg of protein).

-

Non-specific Binding: Competitor for non-specific binding, radioligand, and cell membranes.

-

Competition Binding: Serial dilutions of N-desmethylclomipramine, radioligand, and cell membranes.

-

-

Incubate the plates at room temperature for 2 hours to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the N-desmethylclomipramine concentration.

-

Determine the IC50 value (the concentration of N-desmethylclomipramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.

-

Protocol 2: Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes

This protocol provides a general framework for assessing the functional inhibition of monoamine transporters.

Objective: To determine the potency (IC50) of N-desmethylclomipramine to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES Buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid, pH 7.4.

-

Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), and [³H]DA (dopamine).

-

Selective uptake inhibitors for defining non-specific uptake: 1 µM fluoxetine (B1211875) for SERT, 1 µM desipramine (B1205290) for NET, and 10 µM GBR12909 for DAT.

-

N-desmethylclomipramine stock solution and serial dilutions.

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the appropriate brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a Glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in KRHB.

-

Determine the protein concentration.

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation (approximately 100 µg of protein) with various concentrations of N-desmethylclomipramine or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration typically 10-20 nM).

-

Incubate for 5 minutes at 37°C.

-

To determine non-specific uptake, incubate a set of tubes with the respective selective uptake inhibitor.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with 3 x 5 mL of ice-cold KRHB.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the data as a percentage of the control (vehicle-treated) uptake.

-

Determine the IC50 value (the concentration of N-desmethylclomipramine that causes 50% inhibition of specific uptake) by non-linear regression analysis of the concentration-response curve.

-

Conclusion

N-desmethylclomipramine is a pharmacologically active metabolite of clomipramine with a distinct profile of action on neurotransmitter systems. Its potent inhibition of norepinephrine reuptake, coupled with significant effects on serotonin and dopamine transporters, underscores the complex pharmacology of clomipramine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the intricacies of antidepressant action and to design novel therapeutics with improved efficacy and tolerability. The provided diagrams visually summarize the core mechanism and experimental approaches, facilitating a deeper understanding of N-desmethylclomipramine's role in modulating neurotransmission.

References

N-Desmethylclomipramine's Binding Affinity for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclomipramine, also known as norclomipramine, is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221). Its pharmacological activity is crucial to the therapeutic effects observed during clomipramine treatment. This technical guide provides an in-depth analysis of the binding affinity of N-desmethylclomipramine for the key monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). Understanding this binding profile is essential for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents.

Data Presentation: Binding Affinities

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity for the target. The following table summarizes the reported Ki values for N-desmethylclomipramine at human monoamine transporters. It is important to note that variations in experimental conditions can lead to differences in reported values across studies.

| Compound | Target Transporter | Ki (nM) |

| N-Desmethylclomipramine | SERT | 1.8 |

| NET | 0.4 | |

| DAT | >10,000 |

Note: The Ki value for DAT is often reported as significantly lower affinity compared to SERT and NET. One study indicates it is a more potent inhibitor of dopamine uptake than its parent compound, clomipramine, with another study noting a marked inhibitory effect on dopamine uptake greater than clomipramine.[1] However, a precise Ki value from a comparative in vitro binding study remains to be consistently documented alongside SERT and NET affinities.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for N-desmethylclomipramine at monoamine transporters is predominantly achieved through in vitro radioligand binding assays. This competitive binding assay measures the ability of the unlabeled test compound (N-desmethylclomipramine) to displace a specific, high-affinity radioligand from the transporter.

Key Methodologies

1. Membrane Preparation:

-

Source: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the recombinant human SERT, NET, or DAT are commonly used. Alternatively, synaptosomal preparations from specific brain regions of animal models can be utilized.

-

Procedure: Cells are cultured and harvested. The cell pellet is then homogenized in a lysis buffer and subjected to centrifugation to isolate the cell membranes containing the transporters. The final membrane pellet is resuspended in an appropriate assay buffer.

2. Radioligands:

-

A specific radiolabeled ligand with high affinity for each transporter is selected. Commonly used radioligands include:

-

SERT: [³H]Citalopram or [³H]Paroxetine

-

NET: [³H]Nisoxetine or [³H]Mazindol

-

DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (N-desmethylclomipramine) are added to wells containing the prepared cell membranes.

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known potent inhibitor for that transporter to saturate all specific binding sites.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

IC50 Determination: The concentration of N-desmethylclomipramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine monoamine transporter affinity.

Signaling Pathways Downstream of Monoamine Transporter Inhibition

The inhibition of monoamine transporters by N-desmethylclomipramine leads to an increase in the synaptic concentration of the respective neurotransmitters, which in turn modulates various downstream signaling pathways.

SERT Inhibition Signaling Pathway:

Caption: Downstream signaling cascade following SERT inhibition by N-desmethylclomipramine.

NET Inhibition Signaling Pathway:

Caption: Downstream signaling following NET inhibition by N-desmethylclomipramine.

DAT Inhibition Signaling Pathway:

Caption: Downstream signaling following DAT inhibition by N-desmethylclomipramine.

Conclusion

N-desmethylclomipramine exhibits a distinct binding profile for monoamine transporters, with a high affinity for the norepinephrine transporter and a significant, though slightly lower, affinity for the serotonin transporter. Its affinity for the dopamine transporter is considerably weaker. This profile, characterized by potent NET and SERT inhibition, contributes to the complex pharmacology of its parent drug, clomipramine. The detailed understanding of its binding affinities and the downstream signaling consequences provides a critical foundation for the rational design of novel antidepressants with improved efficacy and side-effect profiles. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of such compounds in the field of neuropharmacology and drug development.

References

The Discovery of N-Desmethylclomipramine: A Key Active Metabolite in Clomipramine's Therapeutic Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clomipramine (B1669221), a tricyclic antidepressant (TCA), has long been a cornerstone in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its clinical efficacy is not solely attributable to the parent compound. Early in its clinical use, it was discovered that clomipramine is extensively metabolized in the liver, leading to the formation of several derivatives.[2][3] Among these, N-desmethylclomipramine (also known as norclomipramine) was identified as the primary and pharmacologically active metabolite.[4][5] This discovery was pivotal, as N-desmethylclomipramine not only circulates in the plasma, often at higher concentrations than the parent drug, but also possesses a distinct pharmacological profile that significantly contributes to the overall therapeutic effects and side-effect profile of clomipramine treatment.[6][7][8] This guide provides a comprehensive technical overview of the discovery, characterization, and clinical significance of N-desmethylclomipramine.

Quantitative Data on Pharmacological Activity and Pharmacokinetics

The distinct pharmacological profiles of clomipramine and its N-desmethyl metabolite are most evident in their differential affinities for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Clomipramine is a potent serotonin reuptake inhibitor, whereas N-desmethylclomipramine is a potent norepinephrine reuptake inhibitor.[5][9] This complementary action results in a broad spectrum of activity. The pharmacokinetic profiles of the two compounds also differ, with N-desmethylclomipramine having a notably longer elimination half-life.[2][9]

Table 1: Monoamine Transporter Binding Affinities

| Compound | Transporter | Kᵢ (nM) |

|---|---|---|

| Clomipramine | SERT | 0.25[10] |

| NET | 28[10] | |

| N-Desmethylclomipramine | SERT | 1.8[10] |

| | NET | 0.4[10] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Clomipramine | N-Desmethylclomipramine |

|---|---|---|

| Elimination Half-life | ~24 hours[2][9] | ~96 hours[2][9] |

| Time to Steady State | ~3 weeks (for both)[2][9] | ~3 weeks (for both)[2][9] |

| Plasma Protein Binding | 97-98% | 97-99% |

Experimental Protocols

The identification and characterization of N-desmethylclomipramine as an active metabolite involved a series of key experimental procedures.

In Vitro Metabolism for Metabolite Identification

This protocol outlines a typical experiment to demonstrate the formation of N-desmethylclomipramine from clomipramine using liver microsomes.

-

Objective: To identify the metabolites of clomipramine formed by hepatic enzymes in a controlled, in vitro environment.

-

Materials:

-

Human or rat liver microsomes

-

Clomipramine stock solution (e.g., 10 mM in DMSO)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

-

Procedure:

-

Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and clomipramine (final concentration of 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample (e.g., at 15,000 g for 20 minutes) to precipitate proteins.

-

Collect the supernatant for analysis by HPLC or LC-MS/MS.

-

Analytical Method for Quantification: LC-MS/MS

This protocol describes a general method for the simultaneous quantification of clomipramine and N-desmethylclomipramine in a biological matrix.

-

Objective: To separate and accurately quantify the concentrations of the parent drug and its metabolite.

-

Sample Preparation (Solid Phase Extraction):

-

To 0.5 mL of plasma, add an internal standard (e.g., deuterated clomipramine and N-desmethylclomipramine).

-

Condition a solid-phase extraction (SPE) column.

-

Load the plasma sample onto the SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analytes with an appropriate solvent mixture (e.g., isopropanol (B130326) with ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Pharmacological Activity Assessment: Radioligand Binding Assay

This protocol outlines the method used to determine the binding affinity (Ki) of clomipramine and N-desmethylclomipramine to monoamine transporters.

-

Objective: To quantify the binding affinity of the compounds to specific molecular targets (SERT and NET).

-

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

A specific radioligand for each transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

-

Clomipramine and N-desmethylclomipramine at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, the radioligand, and varying concentrations of the unlabeled drug (the "competitor").

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Caption: Metabolic pathway of clomipramine to its active metabolite and subsequent inactivation.

References

- 1. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clomipramine hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Plasma concentration of clomipramine and desmethylclomipramine and clinical response in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clomipramine - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

N-Desmethylclomipramine: A Preclinical Guide to its Antidepressant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylclomipramine (DCMI) is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221) (CMI). While clomipramine is well-known for its potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition, DCMI displays a distinct pharmacological profile, contributing significantly to the overall therapeutic effects observed with clomipramine treatment. This technical guide provides an in-depth overview of the preclinical antidepressant properties of N-desmethylclomipramine, focusing on its mechanism of action, efficacy in established animal models of depression, and the underlying signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Core Concepts: Pharmacological Profile of N-Desmethylclomipramine

N-desmethylclomipramine is pharmacologically active in its own right and is present in higher concentrations in the plasma than its parent compound, clomipramine.[1] Its primary mechanism of action is the inhibition of monoamine reuptake, although with a different selectivity profile compared to clomipramine.

Monoamine Transporter Binding Affinity

DCMI is a more potent inhibitor of norepinephrine (NE) and dopamine (B1211576) (DA) uptake than clomipramine, while being a less potent inhibitor of serotonin (5-HT) uptake.[1] This preferential activity at the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key feature of its pharmacological profile.

Table 1: In Vivo Norepinephrine Transporter (NET) Occupancy of N-Desmethylclomipramine in Non-Human Primates [2]

| Parameter | Value |

| Kd (dose) | 0.11 mg/kg |

| Kd (plasma concentration) | 4.4 ng/ml |

Kd represents the dose or plasma concentration at which 50% of the norepinephrine transporter is occupied.

Preclinical Models of Depression

The antidepressant-like properties of N-desmethylclomipramine have been investigated in various preclinical models that mimic aspects of depression in humans.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. In this test, antidepressant compounds typically reduce the duration of immobility, indicating an active coping strategy. While direct dose-response data for N-desmethylclomipramine in the FST is not extensively available in the public domain, studies on the closely related metabolite, desmethylimipramine (DMI), have demonstrated antidepressant-like effects. DMI has been shown to reduce floating behavior and increase climbing behavior in rats, effects that are indicative of an antidepressant response mediated primarily through noradrenergic systems.[3]

Experimental Protocol: Forced Swim Test (Rat)

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.

-

Test session (Day 2, 24 hours after pre-test): Rats are administered N-desmethylclomipramine or vehicle at specified time points before being placed back into the water cylinder for a 5-minute test session.

-

Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Chronic Unpredictable Stress (CUS) Model

The Chronic Unpredictable Stress (CUS) model is a more etiologically relevant model of depression, inducing a state of anhedonia (the inability to experience pleasure) and other depressive-like behaviors in rodents. Anhedonia is typically assessed using the sucrose (B13894) preference test.

Experimental Protocol: Chronic Unpredictable Stress and Sucrose Preference Test (Rat)

-

CUS Procedure: For a period of several weeks (e.g., 4-8 weeks), rats are exposed to a series of mild, unpredictable stressors. Examples of stressors include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Overnight illumination

-

Food or water deprivation (24 hours)

-

Soiled cage (200 ml of water in sawdust bedding)

-

Predator odor exposure

-

Forced swimming in cold water (4°C)

-

The sequence of stressors is varied daily to prevent habituation.

-

-

Sucrose Preference Test:

-

Acclimation: Prior to the test, rats are habituated to consuming a 1% sucrose solution.

-

Testing: Following the CUS period, rats are deprived of food and water for a set period (e.g., 12-24 hours). They are then presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water, for a defined period (e.g., 1-2 hours).

-

Measurement: The consumption of each liquid is measured by weighing the bottles before and after the test.

-

Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%. A significant decrease in sucrose preference in the CUS group compared to the control group indicates anhedonia. Antidepressant treatment is expected to reverse this deficit.

-

Signaling Pathways

The antidepressant effects of N-desmethylclomipramine are believed to be mediated through the modulation of downstream signaling pathways following the inhibition of norepinephrine and dopamine reuptake. Increased synaptic availability of these neurotransmitters leads to adaptive changes in neuronal function.

Norepinephrine and Dopamine-Mediated Signaling

Increased levels of norepinephrine and dopamine in the synapse lead to the activation of various postsynaptic receptors, initiating intracellular signaling cascades. These pathways are thought to converge on the regulation of gene expression and neuroplasticity, ultimately contributing to the therapeutic effects of antidepressants.

Caption: Proposed signaling pathway for N-desmethylclomipramine's antidepressant effects.

Experimental Workflow

A typical preclinical workflow to evaluate the antidepressant properties of a compound like N-desmethylclomipramine involves a series of in vitro and in vivo assays.

Caption: General experimental workflow for preclinical antidepressant screening.

Conclusion

N-desmethylclomipramine is a key active metabolite of clomipramine that exhibits a distinct antidepressant-like profile in preclinical models. Its preferential inhibition of norepinephrine and dopamine reuptake suggests a mechanism of action that is different from that of its parent compound and many other tricyclic antidepressants. Further research focusing on direct administration of N-desmethylclomipramine in a wider range of behavioral and molecular assays is warranted to fully elucidate its therapeutic potential and to identify novel targets for antidepressant drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropsychopharmacology and drug discovery.

References

- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of N-Desmethylclomipramine: An In-depth Technical Guide for Preclinical Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of N-desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), in key animal models used in preclinical drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this metabolite is crucial for interpreting pharmacological and toxicological data and for translating preclinical findings to clinical outcomes. This document summarizes quantitative pharmacokinetic data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support robust preclinical study design and data interpretation.

Introduction

N-desmethylclomipramine is a pharmacologically active metabolite of clomipramine, a widely used tricyclic antidepressant.[1] It is formed primarily through hepatic N-demethylation of the parent drug and contributes significantly to the overall therapeutic effect and side-effect profile of clomipramine treatment.[1] In animal studies, N-desmethylclomipramine has been shown to be a more potent inhibitor of norepinephrine (B1679862) reuptake compared to clomipramine, which is a more potent serotonin (B10506) reuptake inhibitor.[1] Therefore, a thorough understanding of its pharmacokinetic profile in different animal species is essential for the development of new chemical entities targeting similar pathways and for the accurate interpretation of non-clinical safety and efficacy studies.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of N-desmethylclomipramine in various animal models following the administration of clomipramine. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of N-Desmethylclomipramine in Rats

| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Brain/Plasma Ratio | Reference(s) |

| Oral (Chronic) | 15 | 170 (plasma) | - | - | - | Varies by region | [2] |

| Intraperitoneal | - | - | ~0.3 | - | - | ~1 (moderate) | [3] |

Note: Dashes indicate data not explicitly reported in the cited literature. Brain/Plasma Ratio represents the concentration in the brain relative to the plasma at a specific time point.

Table 2: Pharmacokinetic Parameters of N-Desmethylclomipramine in Dogs

| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |

| Oral (Single Dose) | 4 | - | 1.2 | - | - | [4] |

| Intravenous (Single Dose) | 2 | - | - | - | - | [4] |

Table 3: Pharmacokinetic Parameters of N-Desmethylclomipramine in Cats

| Administration Route | Dose of Clomipramine (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |

| Oral (Single Dose) | 0.5 | 34.8 | 12.8 | 613.8 | - | [5] |

| Intravenous (Single Dose) | 0.25 | - | - | - | - | [5] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. The following sections outline generalized yet detailed protocols for key experiments based on common practices cited in the literature.

Animal Models and Husbandry

-

Species: Sprague-Dawley or Wistar rats, Beagle dogs, and domestic shorthair cats are commonly used.

-

Health Status: Animals should be healthy and free of disease.

-

Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles.

-

Acclimation: A suitable acclimation period (typically one week) is necessary before the commencement of any experimental procedures.

-

Fasting: Animals are often fasted overnight prior to oral drug administration to minimize variability in absorption.

Drug Administration

-

Oral Administration (Rats): Clomipramine is typically dissolved in a suitable vehicle such as sterile water or saline. Administration is performed via oral gavage using a ball-tipped feeding needle to ensure accurate dosing into the stomach.[6]

-

Intravenous Administration (Rats): For intravenous administration, clomipramine is dissolved in a sterile, isotonic solution. The solution is administered via the lateral tail vein.[7]

-

Oral Administration (Dogs and Cats): Clomipramine is typically administered as a tablet or capsule. For experimental purposes, the drug may be concealed in a small amount of palatable food to encourage voluntary intake.

-

Intravenous Administration (Dogs and Cats): A sterile solution of clomipramine is administered intravenously, typically through the cephalic or saphenous vein.

Blood Sample Collection

-

Rodents: Blood samples are collected at predetermined time points.[8] Common collection sites include the tail vein (for serial sampling) or via terminal cardiac puncture under anesthesia.[6] To minimize stress and animal usage, sparse sampling or cannulation techniques are often employed.[6] Typical time points for an intravenous study could be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5] For an oral study, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]

-

Dogs and Cats: Blood samples are typically collected from the cephalic or jugular vein. For frequent sampling, an indwelling catheter may be placed. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

Plasma and Tissue Preparation

-

Plasma: Whole blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored frozen (typically at -80°C) until analysis.

-

Brain Tissue: Following euthanasia, the brain is rapidly excised and can be dissected into specific regions. The tissue is weighed and homogenized in a suitable buffer.[2] The homogenate is then processed, often involving protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant for analysis.[2]

Bioanalytical Method

-

Method: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and sensitive method for the simultaneous quantification of clomipramine and N-desmethylclomipramine in biological matrices.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) has also been used.[4]

-

Sample Preparation: Prior to analysis, plasma or tissue homogenate supernatants typically undergo a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[9]

-

Chromatography: A C18 reversed-phase column is commonly used for chromatographic separation. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[9]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-desmethylclomipramine and an appropriate internal standard are monitored for quantification.[9] For N-desmethylclomipramine, a common transition is m/z 301.1 → 72.1.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of N-desmethylclomipramine pharmacokinetics.

Metabolic Pathway of Clomipramine

Experimental Workflow for a Pharmacokinetic Study

Conclusion

The pharmacokinetic profile of N-desmethylclomipramine exhibits variability across different animal species. A thorough understanding of these inter-species differences is paramount for the accurate extrapolation of preclinical data to humans. This technical guide provides a foundational resource for researchers involved in the non-clinical development of drugs that interact with monoaminergic systems. The provided data tables, detailed protocols, and visual workflows are intended to facilitate the design and interpretation of pharmacokinetic studies, ultimately contributing to more informed decision-making in the drug development process.

References

- 1. ClinPGx [clinpgx.org]

- 2. Regional distribution of clomipramine and desmethylclomipramine in rat brain and peripheral organs on chronic clomipramine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compared plasma and brain pharmacokinetics of clomipramine and its metabolite demethylclomipramine in two strains of mice (NMRI and CD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethylclomipramine's Impact on Neuronal Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclomipramine is the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221). Possessing its own distinct pharmacological profile, N-desmethylclomipramine contributes significantly to the therapeutic effects and side-effect profile of its parent compound. This technical guide provides an in-depth analysis of the effects of N-desmethylclomipramine on neuronal firing rates, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways.

Core Mechanism of Action

N-desmethylclomipramine primarily functions as a potent monoamine reuptake inhibitor. Unlike its parent compound, clomipramine, which shows a preference for the serotonin (B10506) transporter (SERT), N-desmethylclomipramine exhibits a higher affinity for the norepinephrine (B1679862) transporter (NET). It is also a more potent inhibitor of dopamine (B1211576) uptake compared to clomipramine, while its serotonin uptake inhibition is less pronounced[1]. This differential affinity for monoamine transporters is central to its effects on neuronal firing rates in key brain regions associated with mood and arousal, namely the locus coeruleus (LC) and the dorsal raphe nucleus (DRN).

Quantitative Data on Transporter Binding and Occupancy

The interaction of N-desmethylclomipramine with monoamine transporters has been quantified in several studies. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. In vivo transporter occupancy studies, often conducted using positron emission tomography (PET), provide insight into the percentage of transporters blocked at therapeutic doses.

| Parameter | Target | Value | Species | Reference |

| Binding Affinity (Ki) | Serotonin Transporter (SERT) | 1.8 nM | Human | [2] |

| Norepinephrine Transporter (NET) | 0.4 nM | Human | [2] | |

| In Vivo Transporter Occupancy (Kd) | Norepinephrine Transporter (NET) | 0.11 mg/kg | Non-human primate | [3] |

| Norepinephrine Transporter (NET) | 4.4 ng/ml (plasma concentration) | Non-human primate | [3] |

Table 1: Binding Affinity and In Vivo Occupancy of N-Desmethylclomipramine. This table summarizes the key quantitative data regarding the interaction of N-desmethylclomipramine with serotonin and norepinephrine transporters.

Effects on Neuronal Firing Rates

Direct quantitative data on the dose-dependent effects of N-desmethylclomipramine on the firing rates of specific neuronal populations is limited in the current literature. However, its pharmacological profile as a potent norepinephrine reuptake inhibitor allows for strong inferences to be made based on studies of similar compounds and the known physiology of monoaminergic systems.

Locus Coeruleus (LC)

The locus coeruleus is the principal site of noradrenergic neurons in the brain. The firing of these neurons is tightly regulated by autoreceptors, primarily the α2-adrenergic receptor.

-

Acute Effects: Acutely, N-desmethylclomipramine is expected to increase the synaptic concentration of norepinephrine by blocking its reuptake. This leads to increased activation of inhibitory α2-autoreceptors on LC neurons, resulting in a decrease in their spontaneous firing rate. Studies on secondary amine tricyclic antidepressants, such as desipramine (B1205290) (which is structurally similar to N-desmethylclomipramine), have shown them to be potent inhibitors of noradrenergic neuron firing[4].

-

Chronic Effects: With chronic administration, a desensitization of these α2-autoreceptors is expected to occur. This down-regulation of inhibitory feedback would lead to a recovery of the firing rate of LC neurons, and potentially even an increase beyond baseline levels.

Dorsal Raphe Nucleus (DRN)

The dorsal raphe nucleus is the primary source of serotonergic neurons. The firing of these neurons is also under the influence of autoreceptors (5-HT1A) and is modulated by noradrenergic input from the LC.

-

Acute Effects: As N-desmethylclomipramine is a less potent serotonin reuptake inhibitor compared to clomipramine, its direct inhibitory effect on DRN firing via 5-HT1A autoreceptor activation is expected to be weaker. However, the increased noradrenergic tone resulting from NET inhibition can have an excitatory influence on DRN neurons via α1-adrenergic receptors. Therefore, the acute effect of N-desmethylclomipramine on DRN firing is likely a complex interplay between weak direct inhibition and indirect excitation, with the net effect being potentially a smaller decrease or even an increase in firing rate compared to more potent serotonin reuptake inhibitors. Secondary amine tricyclics have been shown to be less potent at decreasing the firing rate of serotonergic cells compared to their tertiary amine counterparts[4].

-

Chronic Effects: Chronic administration would likely lead to desensitization of 5-HT1A autoreceptors, similar to other antidepressants, which would tend to increase the firing rate of serotonergic neurons.

Experimental Protocols

The following are generalized protocols for investigating the effects of N-desmethylclomipramine on neuronal firing rates, based on standard electrophysiological techniques.

In Vivo Extracellular Single-Unit Recording

This technique allows for the recording of the firing activity of individual neurons in the brain of an anesthetized or awake, freely moving animal.

1. Animal Preparation:

- Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).

- The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull above the target brain region (e.g., locus coeruleus or dorsal raphe nucleus).

2. Drug Administration:

- N-desmethylclomipramine is dissolved in a suitable vehicle (e.g., saline).

- The drug can be administered systemically via intravenous (i.v.) or intraperitoneal (i.p.) injection. For more localized effects, microiontophoresis can be used to apply the drug directly onto the neuron being recorded.

3. Recording:

- A glass microelectrode is lowered into the target brain region.

- The spontaneous firing rate of individual neurons is recorded before (baseline) and after drug administration.

- Neurons are identified based on their characteristic firing patterns and responses to physiological stimuli (e.g., paw pinch for LC neurons).

4. Data Analysis:

- The firing rate (spikes/second) is calculated for the baseline period and for various time points after drug administration.

- The percentage change in firing rate from baseline is determined to quantify the effect of the drug.

Signaling Pathways and Logical Relationships

The effects of N-desmethylclomipramine on neuronal firing are mediated by its interaction with monoamine transporters, leading to downstream changes in receptor activation and neuronal excitability.

References

- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant drugs with differing pharmacological actions decrease activity of locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Non-competitive inhibition of clomipramine N-demethylation by fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Desmethylclomipramine in Brain Tissue by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylclomipramine is the primary and pharmacologically active metabolite of clomipramine (B1669221), a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and depression.[1][2] Monitoring the concentration of N-desmethylclomipramine in brain tissue is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing blood-brain barrier penetration, and evaluating its contribution to the overall therapeutic effect and potential neurotoxicity. This application note provides a detailed protocol for the sensitive and selective quantification of N-desmethylclomipramine in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[3][4][5]

The described method is intended for preclinical research and drug development studies. All procedures should be performed in accordance with relevant institutional and regulatory guidelines.

Metabolic Pathway of Clomipramine

Clomipramine is extensively metabolized in the liver, primarily through N-demethylation to form N-desmethylclomipramine. This metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP1A2 being the major contributors. Further metabolism of both clomipramine and N-desmethylclomipramine can occur via hydroxylation, mediated by CYP2D6.

Experimental Protocols

This protocol is based on established methods for the analysis of small molecules in brain tissue and specific parameters for N-desmethylclomipramine analysis in biological matrices.[4][5]

Materials and Reagents

-

N-Desmethylclomipramine analytical standard

-

N-Desmethylclomipramine-d3 (or other suitable deuterated internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Blank brain tissue from the appropriate species

Equipment

-

Homogenizer (e.g., bead beater, ultrasonic homogenizer)

-

Centrifuge (capable of 4°C and >12,000 x g)

-

Analytical balance

-

Calibrated pipettes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation: Brain Tissue Homogenization and Protein Precipitation

-

Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).

-

Add ice-cold homogenization buffer (e.g., 4 volumes of 0.1% formic acid in water) to the tissue.

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process.

-

To a 100 µL aliquot of the brain homogenate, add 10 µL of the internal standard working solution (e.g., 100 ng/mL N-desmethylclomipramine-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of N-Desmethylclomipramine in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective detection of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant Clomipramine (B1669221), in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, involving liquid-liquid extraction, derivatization, and subsequent GC-MS analysis, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Introduction

N-Desmethylclomipramine is the major pharmacologically active metabolite of Clomipramine, a widely prescribed medication for obsessive-compulsive disorder and major depressive disorder. Monitoring the concentration of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical approach for the quantification of these compounds in complex biological matrices such as whole blood, plasma, and urine.[1][2] This document outlines a comprehensive protocol for the determination of N-Desmethylclomipramine by GC-MS, including sample preparation, derivatization, instrumental analysis, and data interpretation.

Experimental Workflow

Figure 1. Experimental workflow for GC-MS analysis of N-Desmethylclomipramine.

Experimental Protocols

This protocol is a synthesis of methodologies reported for the analysis of N-Desmethylclomipramine and other tricyclic antidepressants.[1][2][3]

Materials and Reagents

-

N-Desmethylclomipramine standard

-

Deuterium-labeled internal standard (e.g., Clomipramine-d3, N-desmethyl Clomipramine-d3)

-

n-Heptane (analytical grade)

-

Isoamyl alcohol (analytical grade)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Pentafluoropropionic anhydride (B1165640) (PFPA) or other suitable derivatizing agent (e.g., Heptafluorobutyric anhydride (HFBA), BSTFA)[1][4]

-

Methanol (B129727) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Whole blood, plasma, or serum samples

Sample Preparation: Liquid-Liquid Extraction and Derivatization

-

Sample Collection: Collect biological samples (e.g., 1 mL of whole blood) in appropriate tubes.

-

Internal Standard Addition: Spike the sample with a known amount of the deuterium-labeled internal standard.[1]

-

Alkalinization: Adjust the pH of the sample to a basic range using NaOH solution.

-

First Extraction: Add 5 mL of n-heptane-isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.[1] Centrifuge at 3000 rpm for 10 minutes.

-

Transfer: Transfer the upper organic layer to a clean tube.

-

Back-Extraction: Add 1 mL of 0.1 M HCl to the organic extract, vortex for 5 minutes, and centrifuge. Discard the upper organic layer.

-

Re-Extraction: Make the remaining aqueous layer basic with NaOH solution. Add 200 µL of n-heptane, vortex for 5 minutes, and centrifuge.

-

Derivatization: Transfer the organic layer to a new vial. Add 20 µL of pentafluoropropionic anhydride (PFPA) and incubate at 70°C for 30 minutes.[1]

-

Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Alternative Sample Preparation: Hollow-Fiber Liquid–Phase Microextraction (HF-LPME)

For a micro-extraction approach, HF-LPME can be employed.[2][3]

-

Setup: Use a polypropylene (B1209903) porous hollow fiber. The organic phase can be dodecane, and the acceptor phase can be 0.1 M formic acid.[3]

-

Extraction: Place 4.0 mL of the sample solution in a vial with the HF-LPME setup and stir.

-

Collection: After extraction, withdraw the acceptor phase.

-

Evaporation and Reconstitution: Evaporate the acceptor phase and reconstitute the residue in methanol for analysis.[3]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent DB-5MS[2][3] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | To be determined based on the mass spectrum of the derivatized N-Desmethylclomipramine and internal standard. |

Quantitative Data

The following table summarizes the quantitative performance data from various studies for the determination of N-Desmethylclomipramine and related compounds using GC-MS.

| Analyte | Matrix | Extraction Method | Derivatizing Agent | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |

| N-Desmethylclomipramine | Whole Blood | Liquid-Liquid Extraction | Pentafluoropropionic anhydride | ~2 nmol/L (LOD) | [1] |

| N-Desmethylclomipramine | Whole Blood | Hollow-Fiber Liquid–Phase Microextraction | Not specified | 0.2 ng/mL (LOQ) | [3] |

| N-Desmethylclomipramine & other antidepressants | Whole Blood | Solid-Phase Extraction | Heptafluorobutyric anhydride | 1–5 ng/mL (LOQ) | [2] |

| Amitriptyline, Imipramine | Urine | Liquid-Liquid Extraction | BSTFA-1% TMCS | 100 µg/mL (LOQ) | [3] |

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from sample to result.

Figure 2. Logical flow of the analytical process for N-Desmethylclomipramine detection.

Discussion

The choice of sample preparation technique is critical for achieving high sensitivity and selectivity. Liquid-liquid extraction is a classic and effective method for isolating tricyclic antidepressants from biological matrices.[1][2] However, modern microextraction techniques like HF-LPME offer advantages such as reduced solvent consumption and higher enrichment factors.[2][3]

Derivatization of the secondary amine group of N-Desmethylclomipramine is essential for improving its chromatographic properties and thermal stability for GC analysis.[5] Acylating reagents like PFPA and HFBA are commonly used for this purpose.[1][4]

The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.[1]

The GC-MS method, particularly when operated in the SIM mode, provides excellent selectivity and sensitivity for the detection of N-Desmethylclomipramine, even at the low concentrations typically found in clinical and forensic samples.[1]

Conclusion

The GC-MS methodology detailed in this application note provides a reliable and sensitive approach for the quantification of N-Desmethylclomipramine in biological samples. The combination of efficient sample preparation, appropriate derivatization, and selective mass spectrometric detection allows for accurate and precise measurements, making it a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. Simultaneous determination of clomipramine and its N-desmethyl metabolite in human whole blood by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Solid-Phase Extraction of N-Desmethyl Clomipramine from Serum

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of N-Desmethyl clomipramine (B1669221), the primary active metabolite of the tricyclic antidepressant clomipramine, from human serum. The protocol is intended for use in research, clinical, and drug development settings for the quantitative analysis of this compound.

Introduction

N-Desmethyl clomipramine is the major pharmacologically active metabolite of clomipramine. Monitoring its concentration in serum is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like serum prior to chromatographic analysis. This method offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation.

The following protocol is based on established methods utilizing cation exchange or reversed-phase SPE cartridges for the selective isolation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various methods for the determination of this compound in plasma or serum.

| Parameter | This compound | Clomipramine | Analytical Method | Reference |

| Linearity Range | 0.500 - 200.000 ng/mL | 0.500 - 200.000 ng/mL | LC-MS/MS | [1][2] |

| 2.5 - 120 ng/mL | 2.5 - 120 ng/mL | HPLC-UV | [3][4][5][6] | |

| 5.00 - 1000 µg/L | 5.00 - 1000 µg/L | Not Specified | [1] | |

| Limit of Quantification (LOQ) | < 5 ng/mL | < 5 ng/mL | HPLC-UV | [3][4] |

| 1.00 - 5.00 µg/L | 1.00 - 5.00 µg/L | Not Specified | [1] | |

| Limit of Detection (LOD) | < 1 ng/mL | < 1 ng/mL | HPLC-UV | [3][4] |

| 0.30 - 1.50 µg/L | 0.30 - 1.50 µg/L | Not Specified | [1] | |

| 10 ng/ml | 2 ng/ml | HPLC-UV | [7] | |

| Recovery | 62 - 72% | 62 - 72% | HPLC-UV | [3][4] |

| 97.0 - 100.3% | 97.0 - 100.3% | HPLC-UV | [8] | |

| > 95% | > 95% | GC-MS | [9] | |

| Intra-day & Inter-day Precision (CV%) | < 18.3% | < 18.3% | HPLC-UV | [3][4][5][6] |

| Correlation Coefficient (r²) | 0.9979 | 0.9950 | HPLC-UV | [3][4][5][6] |

| 0.98 - 0.99 | 0.98 - 0.99 | HPLC-UV | [8] |

Experimental Protocols

Two primary solid-phase extraction methods are described: Cation Exchange SPE and Reversed-Phase SPE.

Method 1: Cation Exchange Solid-Phase Extraction

This method is suitable for the selective extraction of basic compounds like this compound from a neutral sample matrix.

1. Materials and Reagents

-

Cation exchange SPE cartridges

-

Serum samples

-

Internal Standard (e.g., Clomipramine-d3, this compound-d3)[2]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate

-

Deionized water

-

Ammonium hydroxide (B78521)

-

Formic acid

2. Sample Pre-treatment

-

Allow serum samples to thaw to room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 1 mL of serum, add the internal standard.

-

The sample is now ready for loading onto the SPE cartridge.

3. Solid-Phase Extraction Protocol

-

Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 10 mM ammonium acetate).

-

Sample Loading: Load the pre-treated serum sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

-

Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

-

-